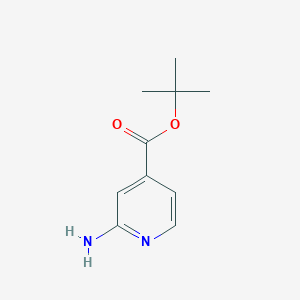

Tert-butyl 2-aminoisonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-aminopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEKUBTVMCUQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338990-46-7 | |

| Record name | tert-butyl 2-aminopyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Solubility of Tert-butyl 2-aminoisonicotinate for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 2-aminoisonicotinate, a key building block in medicinal chemistry. In the absence of extensive public data, this document emphasizes the foundational principles and methodologies required to accurately determine and predict its solubility. We delve into the predicted physicochemical properties of the molecule, outline expected solubility trends in a range of common solvents, and provide a detailed, field-proven experimental protocol for both kinetic and equilibrium solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals with the expertise to confidently assess the solubility of this and similar compounds, a critical parameter in the journey from discovery to clinical application.

Introduction: The Significance of Solubility in Drug Discovery

This compound is a functionalized pyridine derivative with significant potential in the synthesis of novel therapeutic agents. Its structural motifs, including the amino-pyridine core and the tert-butyl ester, are frequently encountered in molecules designed to interact with biological targets. The solubility of such a compound is a paramount physicochemical property that dictates its utility at every stage of the drug development pipeline. From ensuring homogeneity in high-throughput screening campaigns to influencing bioavailability and formulation strategies, a thorough understanding of a compound's solubility is non-negotiable.

This guide will provide a robust framework for approaching the solubility assessment of this compound. We will first establish a theoretical foundation by predicting its key physicochemical properties and discussing the anticipated solubility behavior in various solvent systems. Subsequently, a detailed, step-by-step experimental protocol will be presented, grounded in established industry best practices and regulatory guidelines.

Physicochemical Properties: A Predictive Analysis

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Rationale and Key Considerations |

| Molecular Formula | C₁₀H₁₄N₂O₂ | Based on chemical structure. |

| Molecular Weight | 194.23 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to related pyridine derivatives like methyl 2-aminoisonicotinate. |

| Melting Point | 130-150 °C | Expected to be in a similar range to methyl 2-aminoisonicotinate (145-149 °C), with the bulkier tert-butyl group potentially influencing crystal packing and thus the melting point. |

| pKa | 3-5 (for the pyridine nitrogen) | The amino group is a weak base, and the pyridine nitrogen will have a pKa typical for aminopyridines. The exact value will be influenced by the electronic effects of the ester group. |

| LogP | 1.5 - 2.5 | The tert-butyl group significantly increases lipophilicity compared to a methyl ester. This is a crucial parameter for predicting solubility in both aqueous and organic solvents. |

Predicted Solubility Profile

The solubility of this compound will be a function of the interplay between its polar (amino group, pyridine nitrogen, ester carbonyl) and non-polar (tert-butyl group, pyridine ring) functionalities.

Aqueous Solubility

The presence of the amino group and the pyridine nitrogen suggests that the aqueous solubility will be pH-dependent.

-

Acidic Conditions (pH < pKa): In acidic solutions, the amino group and the pyridine nitrogen will be protonated, forming a more polar, cationic species. This will lead to a significant increase in aqueous solubility.

-

Neutral to Basic Conditions (pH > pKa): In this range, the compound will exist primarily in its neutral, less polar form, resulting in lower aqueous solubility.

Organic Solvent Solubility

Based on the principle of "like dissolves like," the following trends are anticipated:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule. Also, good solubility is expected in chlorinated solvents like dichloromethane and chloroform.

-

Moderate Solubility: Alcohols such as methanol, ethanol, and isopropanol should be effective solvents due to their ability to hydrogen bond with the amino group and pyridine nitrogen, while also having some capacity to solvate the non-polar regions.

-

Low Solubility: Non-polar solvents like hexanes and toluene are expected to be poor solvents for this compound due to the presence of the polar functional groups.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust method for determining both the kinetic and equilibrium solubility of this compound. This protocol is designed to be self-validating by incorporating appropriate controls and adhering to principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]

Materials and Equipment

-

This compound (synthesized and purified, with purity confirmed by HPLC and NMR)

-

A range of solvents (e.g., water, pH 1.2, 4.5, 6.8 buffers, methanol, ethanol, isopropanol, acetonitrile, DMSO, dichloromethane, toluene, hexane)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining kinetic and equilibrium solubility.

Step-by-Step Protocol

Part A: HPLC Method Development and Validation

-

Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point.[3][4]

-

Method Validation: Validate the HPLC method for linearity, accuracy, precision, and specificity according to ICH guidelines. This ensures the reliability of the concentration measurements.

Part B: Kinetic Solubility Determination [5][6][7]

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Sample Preparation: In individual vials, add a small aliquot of the DMSO stock solution to each of the selected solvents to achieve a target concentration (e.g., 100 µg/mL). The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2 hours).

-

Sample Processing: After incubation, visually inspect for precipitation. Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any precipitate.

-

Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound by the validated HPLC method.

Part C: Equilibrium Solubility Determination [2][8]

-

Sample Preparation: Add an excess amount of solid this compound to each solvent in individual vials. The presence of undissolved solid is crucial for reaching equilibrium.

-

Incubation: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Analysis: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of the dissolved compound by the validated HPLC method.

Data Analysis and Interpretation

-

Quantification: Use the calibration curve generated during HPLC method validation to determine the concentration of this compound in each sample.

-

Reporting: Report the solubility in mg/mL or µg/mL. For aqueous solutions, also report the pH of the final solution.

Summary of Expected Solubility Data

The following table provides a template for summarizing the experimentally determined solubility data.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Kinetic Solubility (µg/mL) | Equilibrium Solubility (µg/mL) |

| Aqueous Buffers | ||

| pH 1.2 HCl | ||

| pH 4.5 Acetate | ||

| pH 6.8 Phosphate | ||

| Water | ||

| Organic Solvents | ||

| Methanol | ||

| Ethanol | ||

| Isopropanol | ||

| Acetonitrile | ||

| Dichloromethane | ||

| Toluene | ||

| Hexane | ||

| Dimethyl Sulfoxide (DMSO) | >10,000 (estimated) | >10,000 (estimated) |

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining predictive analysis with a robust experimental protocol, researchers can confidently generate the critical solubility data needed to advance their drug discovery and development programs. The principles and methodologies outlined herein are broadly applicable to other novel chemical entities, serving as a valuable resource for the scientific community. Future work should focus on the experimental determination of the solubility profile as described, as well as investigating the impact of temperature and the presence of co-solvents and excipients on the solubility of this promising compound.

References

-

Naicker, T., et al. (2016). Crystal structure of 2-ethyl-1-tert-butyl-2-((4-fluorophenyl)(tert-butoxycarbonylamino)methyl)-3-oxo-pyrrolidine-1,2-dicarboxylate, C24H33FN2O7. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), pp. 831-832. [Link]

-

Firth, M., et al. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. ResearchGate. [Link]

-

PubChem. tert-Butyl isonicotinate. National Center for Biotechnology Information. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

United States Pharmacopeia. <1236> Solubility Measurements. USP-NF. [Link]

-

ResearchGate. (2018). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

-

ResearchGate. (2018). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. [Link]

-

National Center for Biotechnology Information. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. PubMed Central. [Link]

-

ResearchGate. (2017). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

-

ResearchGate. (2021). 1236 SOLUBILITY MEASUREMENTS. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

-

Reddit. (2018). Synthesizing tertiary-butylesters of BOC-amino acids. [Link]

-

LookChem. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5552-5554. [Link]

-

Journal of the American Chemical Society. (2021). Bright Ratiometric Fluorescent Thermometer in a Spin Crossover Molecule toward Visualization of Spin-State Equilibria. [Link]

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

PubMed. (2009). Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study. [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

United States Pharmacopeia. (2023). <1236> Solubility Measurements. [Link]

-

arXiv. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. [Link]

-

PubMed Central. (2013). Metabolically Stable tert-Butyl Replacement. [Link]

-

ResearchGate. (2010). Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. [Link]

-

ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

-

Physical Sciences Data Infrastructure. (2024). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. [Link]

-

ResearchGate. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. Solubility Measurements | USP-NF [uspnf.com]

- 3. researchgate.net [researchgate.net]

- 4. helixchrom.com [helixchrom.com]

- 5. asianpubs.org [asianpubs.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. â©1236⪠Solubility Measurements [doi.usp.org]

Unveiling the Therapeutic Potential of Tert-butyl 2-aminoisonicotinate: A Technical Guide for Drug Discovery

Foreword: From a Synthetic Building Block to a Wellspring of Bioactivity

To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as an in-depth exploration into the latent therapeutic promise of Tert-butyl 2-aminoisonicotinate. While this molecule is primarily recognized as a versatile synthetic intermediate, a deeper analysis of its core structural motifs—the 2-aminopyridine scaffold and the tert-butyl ester—reveals a compelling rationale for its potential as a progenitor of novel bioactive agents. This document is not a mere recitation of established facts but an expert synthesis of existing knowledge on related structures to logically deduce and guide future research into the pharmacological landscape of this compound derivatives. We will dissect the molecule's components, extrapolate potential biological activities, and provide robust, actionable experimental protocols to empower your discovery programs.

Deconstructing this compound: A Structural Perspective

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position and a tert-butyl carboxylate group at the 4-position. Its primary utility lies in organic synthesis, where the amino and ester functionalities serve as handles for a variety of chemical transformations.[1] The tert-butyloxycarbonyl (Boc) protecting group, often associated with the tert-butyl ester, is pivotal in multi-step syntheses, offering stability under various conditions and facile removal under acidic environments.[2]

The true potential of this molecule, however, lies in the synergistic interplay of its two key structural features:

-

The 2-Aminopyridine Core: This pharmacophore is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of therapeutic applications.[3][4] Its ability to engage in various biological interactions makes it a fertile ground for discovering new drugs.

-

The Tert-butyl Ester Moiety: Beyond its role as a protecting group, the tert-butyl group significantly influences a molecule's physicochemical properties. It can enhance metabolic stability, increase potency by providing a steric shield, and serve as a bioisostere for other chemical groups.[5][6] The ester itself can function as a prodrug, improving oral bioavailability and modulating pharmacokinetic profiles.[7][8]

This guide will now systematically explore the established biological activities associated with these two components to build a predictive framework for the potential therapeutic applications of this compound.

The 2-Aminopyridine Scaffold: A Legacy of Diverse Pharmacological Activity

The 2-aminopyridine moiety is a cornerstone of numerous clinically successful drugs, demonstrating a remarkable range of biological activities.[3] This versatility stems from its unique electronic and structural properties, which allow for diverse interactions with biological targets.

Antimicrobial and Antifungal Potential

Derivatives of 2-aminopyridine have shown significant promise as antimicrobial and antifungal agents. The nitrogen atoms in the pyridine ring can coordinate with metal ions essential for microbial enzyme function, while the amino group provides a key hydrogen bonding site.

-

Antibacterial Activity: Compounds incorporating the 2-aminopyridine scaffold have demonstrated efficacy against a range of bacteria, including Mycobacterium tuberculosis.[9]

-

Antifungal Activity: The structural features of 2-aminopyridines are also conducive to antifungal activity, with derivatives showing inhibitory effects against various fungal strains.

The logical next step is to investigate whether derivatization of this compound can yield novel antimicrobial agents.

Anticancer and Antiproliferative Prospects

The 2-aminopyridine nucleus is a key component in several anticancer drugs. Its derivatives have been shown to inhibit various kinases and other enzymes crucial for cancer cell proliferation and survival.

-

Kinase Inhibition: The 2-aminopyridine structure can be tailored to fit into the ATP-binding pocket of various kinases, leading to their inhibition. This is a well-established strategy in the development of targeted cancer therapies.[2]

-

Enzyme Inhibition: Beyond kinases, 2-aminopyridine derivatives have been shown to inhibit other enzymes involved in cancer progression. For instance, esters of 6-aminonicotinic acid have been investigated as inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway that is often upregulated in cancer cells.[10]

Given these precedents, this compound serves as an excellent starting point for the synthesis of novel compounds with potential antiproliferative activity.

Anti-inflammatory and Analgesic Properties

Several non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics contain the 2-aminopyridine moiety. These compounds often exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). The 2-aminopyridine scaffold has been shown to be a valuable pharmacophore in the design of anti-inflammatory and analgesic agents.[3]

The Tert-butyl Ester: A Tool for Optimizing Pharmacokinetics and Potency

The tert-butyl group is more than just a bulky, sterically hindering moiety. In medicinal chemistry, it is strategically employed to enhance the drug-like properties of a molecule.

Enhancing Metabolic Stability

The tert-butyl group is relatively resistant to metabolism by cytochrome P450 enzymes due to the absence of easily abstractable hydrogen atoms.[11] This can lead to a longer half-life and improved pharmacokinetic profile of a drug. By incorporating a tert-butyl group, the metabolic liabilities of a lead compound can often be mitigated.

Prodrug Strategy for Improved Bioavailability

Carboxylic acids, while often crucial for target binding, can suffer from poor oral bioavailability due to their polarity. Esterification to a tert-butyl ester can mask the carboxylic acid, rendering the molecule more lipophilic and improving its absorption from the gastrointestinal tract.[7][8] Once absorbed, the ester can be hydrolyzed by esterases in the plasma or liver to release the active carboxylic acid.

Bioisosteric Replacement and Potency Enhancement

The tert-butyl group can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's size, shape, and lipophilicity to optimize its binding to a biological target.[6] In some cases, the steric bulk of the tert-butyl group can also enhance potency by promoting a more favorable binding conformation or by displacing water molecules from the active site.

Hypothesized Biological Activities of this compound Derivatives: A Roadmap for Future Research

Based on the established activities of the 2-aminopyridine scaffold and the modulating effects of the tert-butyl ester, we can logically hypothesize several promising avenues of research for derivatives of this compound.

Table 1: Postulated Biological Activities and Rationale

| Potential Biological Activity | Rationale | Key Structural Features to Exploit |

| Antimicrobial/Antifungal | The 2-aminopyridine core is a known antimicrobial pharmacophore. The tert-butyl ester can improve cell permeability. | Modification of the amino group with various heterocyclic or aromatic moieties. |

| Anticancer | The 2-aminopyridine scaffold is present in numerous kinase inhibitors and other anticancer agents. The tert-butyl ester can act as a prodrug to deliver the active carboxylic acid to tumor cells. | Synthesis of amides from the amino group and exploration of different ester prodrugs. |

| Anti-inflammatory | 2-Aminopyridine derivatives are known to possess anti-inflammatory properties. | Derivatization of the amino group to mimic the structures of known anti-inflammatory drugs. |

| Enzyme Inhibition | The 2-aminopyridine nucleus can be tailored to inhibit a variety of enzymes. The tert-butyl group can enhance binding affinity and metabolic stability. | Design of derivatives targeting specific enzyme families, such as kinases or proteases. |

Experimental Protocols: A Practical Guide to Unlocking Potential

To translate the hypothesized activities into tangible data, the following experimental workflows are proposed. These protocols are designed to be robust and self-validating, providing a solid foundation for your research.

General Synthetic Protocol for Derivatization of this compound

This protocol outlines a general method for the acylation of the 2-amino group, a common strategy for creating libraries of bioactive compounds.

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents) to the solution.

-

Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acid chloride, sulfonyl chloride) (1.05 equivalents) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the synthesis of derivatives from this compound.

In Vitro Antimicrobial Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against bacterial and fungal strains using the broth microdilution method.

Step-by-Step Methodology:

-

Strain Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Controls: Include positive (microorganism with no compound) and negative (broth only) controls.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: Workflow for the in vitro MTT anticancer assay.

Concluding Remarks and Future Directions

This compound, while unassuming at first glance, represents a launchpad for the discovery of novel therapeutic agents. By leveraging the rich pharmacology of the 2-aminopyridine scaffold and the pharmacokinetic benefits of the tert-butyl ester, researchers are well-positioned to explore a wide range of biological activities. This guide has provided a comprehensive, evidence-based rationale for pursuing this molecule as a source of new drug candidates, along with the practical tools to begin this exciting journey of discovery. The path from a simple building block to a life-changing medicine is arduous, but it begins with a clear, scientifically sound hypothesis and the robust experimental validation outlined herein.

References

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

2-Aminonicotinic acid methyl ester. Chem-Impex. Available at: [Link]

-

Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

-

2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. Available at: [Link]

-

tert-Butyl Nitrite (TBN) as a Versatile Reagent in Organic Synthesis. ResearchGate. Available at: [Link]

-

Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Metabolically Stable tert-Butyl Replacement. PMC - NIH. Available at: [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. Available at: [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available at: [Link]

-

Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. NIH. Available at: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

-

2-Aminopyridine-4-carboxylic acid. PubChem. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

-

Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. MDPI. Available at: [Link]

-

Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

-

Synthesis of 2-aminonicotinic acid. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. Available at: [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Available at: [Link]

-

Methyl 2-Aminopyridine-4-Carboxylate. Pipzine Chemicals. Available at: [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available at: [Link]

Sources

- 1. tert-Butyl isocyanide - Enamine [enamine.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tert-butyl 2-aminoisonicotinate in Organic Synthesis

Introduction: The Strategic Value of Tert-butyl 2-aminoisonicotinate

This compound is a bifunctional heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a sterically hindered tert-butyl ester and a nucleophilic amino group, offers a versatile platform for the synthesis of complex molecular architectures. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of the amino and ester groups allows for sequential and site-selective modifications. The tert-butyl ester not only serves as a protecting group for the carboxylic acid but can also influence the compound's solubility and pharmacokinetic properties in drug discovery programs. These esters are generally stable but can be cleaved under specific acidic conditions to reveal the carboxylic acid, providing an additional handle for derivatization.

This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights for its use in the modern organic chemistry laboratory.

Synthesis of this compound

The synthesis of this compound can be achieved from the commercially available 2-aminoisonicotinic acid. A common and effective method for the formation of tert-butyl esters is the reaction of the corresponding carboxylic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-aminoisonicotinic acid using di-tert-butyl dicarbonate and DMAP.

Table 1: Reagents and Materials for Protocol 1

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Aminoisonicotinic acid | C₆H₆N₂O₂ | 138.12 | 1.00 g | 7.24 |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 1.74 g | 7.96 |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.088 g | 0.72 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 20 mL | - |

| Saturated aq. NaHCO₃ | - | - | 20 mL | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 50 mL | - |

| Brine | - | - | 20 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoisonicotinic acid (1.00 g, 7.24 mmol).

-

Add anhydrous tetrahydrofuran (20 mL) to the flask.

-

To the resulting suspension, add 4-(dimethylamino)pyridine (0.088 g, 0.72 mmol) followed by di-tert-butyl dicarbonate (1.74 g, 7.96 mmol).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion (typically within 12-24 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Application Note and Protocol for the Scale-up Synthesis of Tert-butyl 2-aminoisonicotinate

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed guide for the scale-up synthesis of tert-butyl 2-aminoisonicotinate, a key building block in the development of novel pharmaceuticals. Two robust and scalable synthetic routes are presented, starting from readily available precursors: 2-chloroisonicotinic acid and 2-aminonicotinic acid. This application note delves into the rationale behind the chosen methodologies, offering step-by-step protocols, in-depth mechanistic insights, and critical considerations for process optimization and safety. The aim is to equip researchers and process chemists with the necessary knowledge to confidently and efficiently produce multi-gram to kilogram quantities of this important intermediate.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its structure, featuring a pyridine core with an amino group and a protected carboxylic acid, makes it an ideal scaffold for introducing diversity in drug discovery programs. The tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, allowing for subsequent modifications. The 2-amino group is a key handle for the construction of various amide, sulfonamide, and urea linkages, which are prevalent in many pharmaceutical agents. Given its importance, the development of a reliable and scalable synthesis is paramount for advancing medicinal chemistry and drug development projects.

Recommended Synthetic Strategies for Scale-up

Two primary synthetic routes have been identified and optimized for the scale-up production of this compound. Each pathway offers distinct advantages and challenges, and the choice of route may depend on factors such as raw material cost, available equipment, and desired purity profile.

Route 1: Two-Step Synthesis from 2-Chloroisonicotinic Acid

This is the recommended and most robust route for large-scale synthesis. It proceeds via the formation of a key intermediate, tert-butyl 2-chloroisonicotinate, followed by a well-established amination reaction.

Route 2: Direct Esterification of 2-Aminonicotinic Acid

This approach is more direct but requires careful control of reaction conditions to prevent side reactions involving the free amino group.

Route 1: Synthesis via 2-Chloroisonicotinic Acid Intermediate

This two-step approach provides a reliable and high-yielding pathway to the target compound. The initial esterification is followed by a palladium-catalyzed amination, a powerful and well-understood transformation in modern organic synthesis.

Overall Workflow for Route 1

Caption: Workflow for the synthesis of this compound from 2-chloroisonicotinic acid.

Step 1: Esterification of 2-Chloroisonicotinic Acid

The first step involves the conversion of the carboxylic acid to its tert-butyl ester. The use of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a highly effective method for this transformation on a large scale.[1]

Reaction Mechanism:

Caption: Simplified mechanism of DMAP-catalyzed esterification with Boc₂O.

Protocol:

| Parameter | Value |

| Reactants | 2-Chloroisonicotinic acid, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP) |

| Solvent | N-Methyl-2-pyrrolidone (NMP) |

| Temperature | 0-5 °C initially, then room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous work-up with extraction |

Detailed Procedure:

-

To a stirred solution of 2-chloroisonicotinic acid (1.0 eq) in NMP (3.5 L/kg of starting material) in a suitable reactor, add DMAP (0.2 eq).

-

Cool the mixture to 0-5 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in NMP, maintaining the internal temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by HPLC or TLC until completion.

-

Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 2-chloroisonicotinate as a crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Buchwald-Hartwig Amination

The introduction of the amino group is achieved via a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely used in industrial settings.[2][3] The choice of palladium catalyst, ligand, and ammonia source is crucial for a successful and scalable reaction.

Reaction Mechanism:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol:

| Parameter | Value |

| Reactants | Tert-butyl 2-chloroisonicotinate, Ammonia source (e.g., aqueous ammonia, ammonium salts), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, RuPhos), Base (e.g., NaOtBu, K₂CO₃) |

| Solvent | Toluene, Dioxane, or other suitable organic solvent |

| Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

| Work-up | Filtration and purification by crystallization or chromatography |

Detailed Procedure:

-

To a suitable reactor, add tert-butyl 2-chloroisonicotinate (1.0 eq), the palladium catalyst (e.g., 1-5 mol %), the ligand (e.g., 1-5 mol %), and the base (e.g., 1.5-2.0 eq).

-

Evacuate and backfill the reactor with an inert atmosphere (e.g., nitrogen or argon).

-

Add the degassed solvent, followed by the ammonia source. Recent developments have shown that aqueous ammonia can be a convenient and inexpensive source of ammonia for this transformation.[4] Alternatively, ammonium salts can be used.[5]

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours, monitoring by HPLC or TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography to yield pure this compound.

Route 2: Direct Esterification of 2-Aminonicotinic Acid

This one-step approach is atom-economical but requires careful optimization to achieve high yields and purity on a large scale. The primary challenge is the potential for side reactions with the amino group under the acidic conditions typically required for tert-butyl ester formation.

Overall Workflow for Route 2

Caption: Workflow for the direct synthesis of this compound from 2-aminonicotinic acid.

Protocol for Direct Esterification

Several methods can be employed for the direct tert-butylation of amino acids. A recently developed method using bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate offers a promising and milder alternative to traditional strong acid catalysis.[6][7]

Protocol:

| Parameter | Value |

| Reactants | 2-Aminonicotinic acid, Bis(trifluoromethanesulfonyl)imide (Tf₂NH) |

| Solvent/Reagent | Tert-butyl acetate (t-BuOAc) |

| Temperature | Room temperature to 50 °C |

| Reaction Time | 24-48 hours |

| Work-up | Aqueous work-up with pH adjustment and extraction |

Detailed Procedure:

-

To a stirred suspension of 2-aminonicotinic acid (1.0 eq) in tert-butyl acetate (10-20 volumes), add bis(trifluoromethanesulfonyl)imide (1.1 eq) at room temperature.

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 24-48 hours, monitoring the reaction progress by HPLC or TLC.

-

Upon completion, cool the reaction mixture and carefully quench with water.

-

Adjust the pH of the aqueous layer to ~8-9 with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

Comparison of Synthetic Routes for Scale-up

| Factor | Route 1 (from 2-Chloroisonicotinic Acid) | Route 2 (Direct Esterification) |

| Number of Steps | 2 | 1 |

| Overall Yield | Generally higher and more reproducible | Can be variable, highly dependent on optimization |

| Scalability | Excellent, with well-established and robust reactions | Moderate, may require significant process development to control side reactions |

| Raw Material Cost | 2-Chloroisonicotinic acid can be more expensive | 2-Aminonicotinic acid is generally cheaper |

| Reagent Cost | Palladium catalysts and ligands can be costly | Tf₂NH is a relatively expensive reagent |

| Process Safety | Buchwald-Hartwig amination requires careful handling of pyrophoric bases (if used) and inert atmosphere | Use of strong acids or Tf₂NH requires appropriate handling procedures |

| Purification | Intermediates and final product are generally crystalline and easier to purify | Potential for side products may complicate purification |

Conclusion and Recommendations

For the reliable and scalable synthesis of this compound, Route 1, starting from 2-chloroisonicotinic acid, is the recommended approach. While it involves an additional step, the individual reactions are well-understood, high-yielding, and have been successfully implemented on an industrial scale. The Buchwald-Hartwig amination offers a versatile and efficient method for the key C-N bond formation.

Route 2 presents a more direct and potentially more cost-effective option in terms of raw materials. However, the direct esterification of an amino acid can be challenging to control on a large scale, and the cost of specialized reagents like Tf₂NH may offset the savings from the starting material. This route may be more suitable for smaller-scale syntheses or where process optimization resources are readily available.

Ultimately, the choice of synthetic route will depend on the specific needs and constraints of the project, including scale, budget, and available expertise. This application note provides the foundational knowledge and detailed protocols to enable the successful synthesis of this compound by either pathway.

References

-

Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ChemRxiv. (n.d.). [Link]

-

Ogasa, C., Kayano, K., & Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 34(01), 235-239. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. (2023, December 19). Buchwald–Hartwig amination. [Link]

-

Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 7. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 2-aminoisonicotinate

Welcome to the technical support guide for the purification of Tert-butyl 2-aminoisonicotinate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My crude product is a dark, oily residue instead of the expected solid. What are the likely causes and how can I fix it?

A1: A dark, oily crude product often points to the presence of colored impurities and residual solvent or low-molecular-weight side products that depress the melting point of your target compound.

-

Causality:

-

Colored Impurities: Aminopyridine compounds can be susceptible to oxidation, leading to the formation of colored byproducts. Reactions run at high temperatures or with prolonged exposure to air are particularly prone to this issue.

-

Residual Solvent: High-boiling point solvents like DMF or DMSO, if used in the reaction, can be difficult to remove under standard rotary evaporation conditions and will result in an oil.

-

Side Products: The synthesis of aminopyridines can sometimes yield tar-like polymeric materials or complex side products. For instance, incomplete reactions or side reactions with starting materials can lead to a mixture that is difficult to crystallize.[1]

-

-

Troubleshooting Protocol:

-

Initial Analysis: First, dissolve a small amount of the crude oil in a suitable solvent (like Dichloromethane or Ethyl Acetate) and run a Thin Layer Chromatography (TLC) plate to visualize the number of components.

-

Solvent Removal: If a high-boiling solvent is suspected, use a high-vacuum pump (with a cold trap) to remove it. Gentle heating may be required.

-

Decolorization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (approx. 1-2% w/w) and heat the mixture gently for 10-15 minutes.[2] Filter the hot solution through a pad of celite to remove the carbon. This should yield a lighter-colored solution.

-

Purification: Proceed with one of the detailed purification protocols below, such as flash column chromatography, which is excellent for separating multiple components.

-

Q2: What are the most common impurities to expect from the synthesis of this compound?

A2: The impurities will largely depend on the synthetic route. A common route involves the esterification of 2-aminoisonicotinic acid.

-

Common Impurities:

-

Unreacted 2-aminoisonicotinic acid: The starting carboxylic acid is significantly more polar than the desired ester product.

-

Di-tert-butylated product: While less common, it's possible for the amino group to react under certain conditions, though this is generally unfavorable.

-

Isomers: If starting from a mixture of isomers, these will carry through the reaction. For example, contamination with 2-aminonicotinic acid would lead to the corresponding tert-butyl 2-aminonicotinate.[3]

-

Byproducts from Reagents: Impurities from reagents like tert-butyl isocyanide or tert-butanol can be present.[4]

-

Hydrolysis Product: The tert-butyl ester can be sensitive to strong acidic conditions and may hydrolyze back to the carboxylic acid during workup or purification.[5]

-

Q3: My TLC shows multiple spots very close to my product spot. How can I improve the separation?

A3: Poor separation on TLC indicates that the polarity of your product and the impurities are very similar. Optimizing the mobile phase for column chromatography is critical.

-

Causality: Compounds with similar functional groups and structures will have similar affinities for the stationary phase (silica gel) and similar solubilities in the mobile phase, leading to close Rf values. Aromatic compounds, in particular, can have complex interactions with the stationary phase.

-

Troubleshooting Protocol:

-

Systematic Solvent Screening: Test a range of solvent systems with varying polarities. A good starting point for moderately polar compounds is a mixture of a non-polar solvent like Hexane or Petroleum Ether and a more polar solvent like Ethyl Acetate.[6][7]

-

Introduce a Different Solvent: If Hexane/Ethyl Acetate systems fail, switch one of the components. For example, replacing Ethyl Acetate with Dichloromethane (DCM) or vice-versa can alter the selectivity. A Dichloromethane/Methanol system is effective for more polar compounds.[7]

-

Use an Amine Additive: Since this compound is a basic amine, it can interact strongly with the acidic silanol groups on the silica gel, causing tailing and poor separation. Adding a small amount of a competing amine, like triethylamine (TEA) or ammonia in methanol (0.5-1%), to the mobile phase can neutralize these active sites and significantly improve peak shape and resolution.[8][9]

-

Consider Alternative Solvents: For difficult separations of aromatic compounds, incorporating a solvent like toluene into the mobile phase can sometimes improve separation by altering pi-pi stacking interactions.[10]

-

| Solvent System | Typical Ratio (v/v) | Application Notes |

| Hexane / Ethyl Acetate | 9:1 to 1:1 | Good starting point for moderately polar compounds. |

| Dichloromethane / Methanol | 99:1 to 9:1 | Effective for more polar compounds where Hex/EtOAc is insufficient. |

| Hexane / Ethyl Acetate + 1% TEA | 9:1 to 1:1 | Excellent for basic amines to prevent tailing on silica gel.[8] |

| Toluene / Chloroform / Methanol | Variable | Can resolve aromatic compounds that co-elute in other systems.[10] |

Q4: Can I use an acid-base extraction for purification?

A4: Yes, an acid-base extraction can be a very effective first-pass purification step, especially for removing non-basic organic impurities or unreacted acidic starting materials.

-

Mechanism: The process leverages the basicity of the pyridine nitrogen and the exocyclic amine. By washing the organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO3), and the purified product can be re-extracted into an organic solvent.[11]

-

Caution: The tert-butyl ester group is labile under strong acidic conditions.[5] Prolonged exposure to strong acid, especially with heating, can cause hydrolysis back to the carboxylic acid. Therefore, this procedure should be performed quickly and at cool temperatures.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most robust method for achieving high purity.

-

Sample Preparation: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. If the solubility is low, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a solvent, add silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.

-

Column Packing: Pack a glass column with silica gel using a slurry method with your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

-

Loading: Carefully load the prepared sample onto the top of the silica bed.

-

Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if a gradient is needed. For this compound, a gradient of Hexane/Ethyl Acetate with 1% triethylamine is often effective.[8]

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

If the crude product is a solid and relatively pure (>85%), recrystallization is an excellent method for obtaining highly pure material.

-

Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small batches with solvents like ethanol, isopropanol, ethyl acetate, or mixtures like hexane/ethyl acetate.

-

Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[12] Always use a boiling chip.

-

Hot Filtration (if necessary): If there are insoluble impurities (like dust or activated carbon), perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[13] Dry the crystals under vacuum to remove residual solvent.

Purification Workflow Diagram

The following diagram outlines a logical workflow for the purification of this compound.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl isocyanide - Enamine [enamine.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sorbtech.com [sorbtech.com]

- 7. chemtips.wordpress.com [chemtips.wordpress.com]

- 8. biotage.com [biotage.com]

- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 10. reddit.com [reddit.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. jru.edu.in [jru.edu.in]

- 13. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]

Common issues in Tert-butyl 2-aminoisonicotinate reactions

Welcome to the technical support center for tert-butyl 2-aminoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, away from light and moisture. For long-term storage, refrigeration at 4°C or freezing at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[1] As with many amino-containing compounds, it can be susceptible to oxidation and may react with atmospheric carbon dioxide over time.[2]

Q2: What are the typical solvents for reactions involving this compound?

A2: The choice of solvent is highly dependent on the specific reaction. Common aprotic solvents such as tetrahydrofuran (THF), dioxane, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and toluene are frequently used, particularly for cross-coupling reactions.[3][4] For acylation and some alkylation reactions, dichloromethane (DCM) or acetonitrile (ACN) are also suitable. It is crucial to use anhydrous solvents, especially for moisture-sensitive reactions like those involving organometallics or strong bases.

Q3: Is the tert-butyl ester group stable under basic conditions?

A3: The tert-butyl ester is generally stable to a wide range of basic conditions, especially when using common amine bases (e.g., triethylamine, diisopropylethylamine) or carbonate bases (e.g., K₂CO₃, Cs₂CO₃) at moderate temperatures. However, it can be cleaved by strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) in DMSO, or under harsh conditions with hydroxide bases.[5] Saponification is generally much slower than for methyl or ethyl esters, but it can become a competing side reaction at elevated temperatures or with prolonged reaction times.

Q4: Can the amino group and the pyridine nitrogen interfere with my reaction?

A4: Yes, both nitrogen atoms can influence reactivity. The 2-amino group is a nucleophile and will react with electrophiles. The pyridine nitrogen is weakly basic and can coordinate to metal catalysts, potentially inhibiting catalytic cycles in cross-coupling reactions. In some cases, this coordination can be beneficial, but it can also lead to catalyst deactivation. The electronic properties of the pyridine ring also influence the reactivity of the amino group.

II. Troubleshooting Guide: Acylation Reactions

Acylation of the 2-amino group is a common transformation. However, issues can arise due to the electronic nature of the pyridine ring and potential side reactions.

Q5: My acylation of this compound is sluggish or incomplete. What can I do?

A5: Low reactivity in acylations can be attributed to the decreased nucleophilicity of the amino group due to the electron-withdrawing effect of the pyridine ring and the adjacent ester.

-

Troubleshooting Steps:

-

Activate the Carboxylic Acid: If using a carboxylic acid and a coupling agent, consider more potent activators. For standard amide coupling reagents like HATU or HBTU, ensure the presence of a non-nucleophilic base (e.g., DIPEA) to neutralize the generated acid.

-

Use a More Reactive Acylating Agent: Convert the carboxylic acid to a more electrophilic species such as an acid chloride or anhydride. Acid chlorides are typically very effective but require a stoichiometric amount of a scavenger base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

-

Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition or hydrolysis of the tert-butyl ester.

-

Catalyst Addition: For less reactive acylating agents, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

-

Q6: I am observing a significant amount of a byproduct that appears to be the hydrolyzed carboxylic acid (2-aminoisonicotinic acid). How can I prevent this?

A6: The tert-butyl ester is sensitive to strong acids.[6] Hydrolysis can occur if acidic conditions are generated during the reaction or workup.

-

Causality and Prevention:

-

Acid Byproduct: Acylations with acid chlorides generate HCl. If the scavenger base is not efficient or is consumed, the reaction mixture can become acidic, leading to ester cleavage. Ensure at least a stoichiometric equivalent of a suitable base is present.

-

Workup Conditions: During aqueous workup, avoid washing with strongly acidic solutions for extended periods.[2] If an acidic wash is necessary to remove basic impurities, perform it quickly with a cold, dilute acid solution and immediately proceed to the next step.

-

Purification: On silica gel chromatography, residual acid on the silica can cause partial hydrolysis. To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine.

-

III. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This compound can be a substrate in cross-coupling reactions, either through prior conversion to a halide/triflate or by using the amino group in Buchwald-Hartwig amination.

A. Suzuki-Miyaura Coupling (of a halogenated derivative)

Q7: My Suzuki coupling reaction has a low yield, and I recover a lot of starting material. What are the likely causes?

A7: Low yields in Suzuki couplings are often related to catalyst deactivation, poor solubility, or issues with the base or solvent.[3]

-

Troubleshooting Workflow:

-

Detailed Recommendations:

-

Catalyst and Ligand: The pyridine nitrogen can coordinate to the palladium center. If using a simple catalyst like Pd(PPh₃)₄, consider switching to a catalyst with more robust ligands that are less prone to dissociation, such as those developed by Buchwald or Fu. [7] * Base: The choice of base is critical. K₃PO₄ is often effective but must be finely powdered. Cs₂CO₃ is more soluble and can be more effective for challenging couplings. Ensure aqueous bases are thoroughly deoxygenated before addition. [3] * Side Reactions: A common side reaction is homocoupling of the boronic acid. This is often exacerbated by the presence of oxygen. Rigorous degassing of solvents and the reaction vessel is paramount.

-

B. Buchwald-Hartwig Amination

Q8: I am trying to couple an aryl halide with the amino group of this compound, but the reaction is failing.

A8: The nucleophilicity of the 2-aminopyridine can be lower than that of anilines, and the substrate itself can act as a ligand for the palladium catalyst, leading to inhibition.

-

Key Considerations:

-

Ligand Choice: This is the most critical parameter. Sterically hindered biaryl phosphine ligands (e.g., XantPhos, BrettPhos) are often required to facilitate the reductive elimination step and prevent catalyst inhibition. [8]Screening a panel of ligands is highly recommended.

-

Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and handled under inert conditions.

-

Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are generally preferred.

-

Temperature: These reactions often require elevated temperatures (80-110 °C).

-

| Parameter | Recommendation for Suzuki Coupling | Recommendation for Buchwald-Hartwig |

| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | SPhos, XPhos, RuPhos | XantPhos, BrettPhos, BINAP |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, LiHMDS, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF (+/- H₂O) | Toluene, Dioxane |

Table 1: Recommended starting conditions for cross-coupling reactions.

IV. Troubleshooting Guide: Deprotection and Subsequent Reactions

The final step in many synthetic sequences involving this reagent is the removal of the tert-butyl ester.

Q9: How do I deprotect the tert-butyl ester, and what are the common pitfalls?

A9: The tert-butyl ester is typically removed under acidic conditions. The most common reagent is trifluoroacetic acid (TFA), often used neat or as a solution in DCM. [9]

-

Standard Protocol:

-

Dissolve the tert-butyl ester in DCM (e.g., 0.1 M).

-

Add an excess of TFA (e.g., 5-10 equivalents, or use a 20-50% TFA/DCM mixture).

-

Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Concentrate in vacuo to remove the excess TFA and solvent.

-

Q10: During deprotection with TFA, I'm observing an additional, less polar byproduct. What could it be?

A10: A common and often overlooked side reaction during acid-mediated deprotection is the alkylation of other nucleophilic sites in the molecule by the liberated tert-butyl cation. [10]

-

Mechanism of Side Reaction:

Caption: Formation of tert-butyl cation and subsequent side reaction.

-

Mitigation Strategies:

-

Use a Cation Scavenger: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture that will trap the tert-butyl cation. Common scavengers include:

-

Thioanisole (1-2 equivalents)

-

Triisopropylsilane (TIS) (1-2 equivalents)

-

Anisole (can be used as a co-solvent)

-

-

Lower the Temperature: Performing the deprotection at 0°C can sometimes reduce the rate of the alkylation side reaction more than the rate of the desired deprotection.

-

Alternative Deprotection Reagents: For substrates that are particularly sensitive, milder deprotection conditions can be explored. For example, using ZnBr₂ in DCM has been reported for the selective deprotection of tert-butyl esters in the presence of other acid-labile groups. [11]However, N-Boc groups are also labile under these conditions. [11]

-

V. Purification and Handling

Q11: My compound is difficult to purify by column chromatography. Do you have any suggestions?

A11: Aminopyridines can be challenging to purify due to their basicity, which can lead to tailing on silica gel.

-

Purification Tips:

-

Neutralize Silica Gel: Add 0.5-1% triethylamine or ammonia solution to your eluent system to suppress the interaction of the basic pyridine nitrogen with the acidic silica gel.

-

Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if tailing on silica is severe.

-

Acid/Base Extraction: An effective purification method for basic compounds is an aqueous acid/base workup. The crude material can be dissolved in an organic solvent (e.g., ethyl acetate) and extracted with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer, now containing the protonated product, is washed with fresh organic solvent to remove non-basic impurities. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the product is re-extracted into an organic solvent. [2] 4. Crystallization/Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining high purity material. A solvent screen should be performed to identify a suitable solvent system.

-

By understanding the inherent reactivity of this compound and anticipating these common issues, researchers can develop robust reaction protocols and efficiently troubleshoot problems as they arise, ultimately accelerating their research and development timelines.

References

-

Li, B., et al. (2006). Aqueous Phosphoric Acid as an Effective, Environmentally Benign, Selective and Mild Reagent for the Deprotection of tert-Butyl Carbamates, tert-Butyl Esters, and tert-Butyl Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050. [Link]

-

Aav, R., & Gross, A. (2000). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (20), 3537-3540. [Link]

-

Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209. [Link]

-

Reddy, G. S., & Kumar, M. S. (2016). tert-Butyl nitrite mediated azo coupling between anilines and imidazoheterocycles. RSC Advances, 6(96), 93701-93705. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. [Link]

-

Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

-

Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

-

Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]

-

Bache, T., & Bjørkedal, O. H. (2013). Hydrolysis of t-butyl chloride CSTR-Study. dvikan.no. [Link]

-

Wang, D., et al. (2018). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. ACS Catalysis, 8(11), 10136-10141. [Link]

-

Konopelski, J. P., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 215. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Brown, A. R. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. The Journal of Organic Chemistry, 76(20), 8154-8157. [Link]

-

Velez, K. P., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(10), 1626-1632. [Link]

-

Saura-Sanmartin, A., Lopez-Leonardo, C., & Alajarin, M. (2021). 2-Isocyanoanilines and their mono-Boc-protected derivatives. Organic & Biomolecular Chemistry, 19(31), 6739-6752. [Link]

-

Foley, D. A., & Bower, J. F. (2019). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 58(38), 13579-13583. [Link]

-

Aslan, M., et al. (2022). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 21, 114-131. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Singh, R., & Singh, O. V. (2019). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 43(35), 13941-13945. [Link]

-

Karppanen, E. J., & Koskinen, A. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. European Journal of Organic Chemistry, 2010(25), 4785-4800. [Link]

-

Kashani, S. K., Jessiman, J. E., & Browne, D. L. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Facile Preparation and Purification of Mono tert-Butyl Malonate. ResearchGate. [Link]

-

Chiarotto, I., & Feroci, M. (2011). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 16(5), 3700-3713. [Link]

-

Desrosiers, J., et al. (2016). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Organic Process Research & Development, 20(7), 1339-1347. [Link]

-

University of Wisconsin-Madison Chemistry Department. (2012). Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. UW-Madison Chemistry Demonstrations. [Link]

-

ResearchGate. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. ResearchGate. [Link]

-

Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(10), 963-968. [Link]

-

ResearchGate. (n.d.). Characterization of the t -Butyl Radical and Its Elusive Anion. ResearchGate. [Link]

-

Arano, Y., et al. (1998). Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis. Journal of Medicinal Chemistry, 41(10), 1571-1578. [Link]

-